6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine

Kinase inhibitor synthesis Cross-coupling diversification Scaffold optimization

6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 2007915-41-3) is a heterocyclic small molecule belonging to the pyrazolo[4,3-b]pyridine family, defined by a bromine atom at the 6-position, a methyl group at N1, and a primary amine at the 3-position. With a molecular formula of C7H7BrN4 and a molecular weight of 227.06 g/mol, this compound serves as a strategic synthetic intermediate in medicinal chemistry campaigns targeting kinase inhibition, particularly in programs developing dual FLT3/CDK4 inhibitors and other ATP-competitive kinase modulators.

Molecular Formula C7H7BrN4
Molecular Weight 227.065
CAS No. 2007915-41-3
Cat. No. B2527836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
CAS2007915-41-3
Molecular FormulaC7H7BrN4
Molecular Weight227.065
Structural Identifiers
SMILESCN1C2=C(C(=N1)N)N=CC(=C2)Br
InChIInChI=1S/C7H7BrN4/c1-12-5-2-4(8)3-10-6(5)7(9)11-12/h2-3H,1H3,(H2,9,11)
InChIKeyDQQIIPYLPFRMFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 2007915-41-3): Core Scaffold Identity and Procurement Context


6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 2007915-41-3) is a heterocyclic small molecule belonging to the pyrazolo[4,3-b]pyridine family, defined by a bromine atom at the 6-position, a methyl group at N1, and a primary amine at the 3-position [1]. With a molecular formula of C7H7BrN4 and a molecular weight of 227.06 g/mol, this compound serves as a strategic synthetic intermediate in medicinal chemistry campaigns targeting kinase inhibition, particularly in programs developing dual FLT3/CDK4 inhibitors and other ATP-competitive kinase modulators [2]. Its substitution pattern is specifically designed to provide a chemically addressable bromine handle for cross-coupling diversification while retaining the 3-amine as a key pharmacophoric element for hinge-binding interactions in kinase active sites.

Why Unsubstituted or Differently Substituted Pyrazolopyridines Cannot Replace 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine in Kinase-Focused Library Synthesis


The pyrazolo[4,3-b]pyridin-3-amine scaffold exhibits steep structure-activity relationships (SAR) where even minor changes in substitution pattern—position of the bromine, presence or absence of N1-methyl, or replacement of the 3-amine—profoundly alter both synthetic utility and biological target engagement [1]. The N1-methyl group is not merely a lipophilic appendage; it blocks tautomeric equilibration at the pyrazole ring, ensuring a single, defined chemical species for reproducible coupling chemistry and consistent pharmacological behavior [2]. The C6-bromine provides a versatile synthetic handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) to generate diverse compound libraries, while the C3-primary amine serves as both a hydrogen-bond donor and acceptor critical for kinase hinge-region binding, as demonstrated by the advanced mGlu4 PAM VU0418506 which retains this exact 3-amine motif [1][3]. Compounds lacking the bromine (e.g., 1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine, CAS 1207530-02-6) cannot undergo direct diversification at C6. Compounds lacking the N1-methyl (e.g., 6-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine, CAS 1211516-09-4) may exhibit different tautomeric preferences and altered metabolic susceptibility. Compounds with bromine at alternative positions (e.g., 5-bromo analogs) present different vectors for substituent elaboration, which can misalign with established kinase pharmacophore models .

Quantitative Differentiation Evidence: 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine vs. Closest Analogs for Kinase Inhibitor Development


Dual Substitution Pattern: N1-Methyl + C6-Bromo + C3-Amine vs. Singly Modified Analogs Enables Simultaneous Synthetic and Pharmacophoric Utility

The target compound uniquely combines three functional features in a single, commercially available intermediate: an N1-methyl group that eliminates pyrazole tautomerism, a C6-bromine for Pd-catalyzed diversification, and a C3-primary amine as a hinge-binding motif. The closest analog, 6-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 1211516-09-4, MW 213.03), lacks the N1-methyl and exists as a tautomeric mixture, introducing ambiguity in both reaction outcomes and biological assay interpretation . The debrominated analog 1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 1207530-02-6, MW 148.17) cannot be directly elaborated at C6 without additional halogenation steps, adding 1-2 synthetic steps to library production . The regioisomeric 5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine positions the cross-coupling handle at a different vector, altering the geometry of elaborated substituents relative to the kinase hinge-binding 3-amine [1].

Kinase inhibitor synthesis Cross-coupling diversification Scaffold optimization

Physicochemical Property Differentiation: Balanced Polarity and Lipophilicity Profile for Lead-Like Chemical Space

The target compound exhibits a calculated XLogP of 0.9, a topological polar surface area (TPSA) of 56.7 Ų, 1 hydrogen bond donor, and 3 hydrogen bond acceptors, placing it within lead-like chemical space [1]. In comparison, the des-bromo analog 1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 1207530-02-6, MW 148.17) lacks the bromine contribution to lipophilicity and steric bulk, resulting in a lower XLogP (~0.3 estimated) and reduced capacity for hydrophobic interactions in target binding pockets. The des-methyl analog 6-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 1211516-09-4, MW 213.03) lacks the methyl contribution to lipophilicity and presents an additional hydrogen bond donor (pyrazole NH), increasing polarity (estimated XLogP ~0.5, HBD = 2) [2]. The target compound's balanced profile (MW 227.06, XLogP 0.9, TPSA 56.7, rotatable bonds 0) conforms to multiple lead-likeness filters (e.g., rule-of-three for fragment-based lead discovery: MW ≤300, XLogP ≤3, HBD ≤3, HBA ≤3), whereas the des-bromo analog (MW 148.17) may be too small and polar for efficient target engagement in certain kinase pockets, and the des-methyl analog introduces additional H-bond donor capacity that may reduce membrane permeability [1][3].

Drug-likeness Physicochemical profiling Lead optimization

Scaffold Provenance in Dual FLT3/CDK4 Kinase Inhibition: C6-Bromo Enables Direct Elaboration to Potent Leads

The pyrazolo[4,3-b]pyridine scaffold bearing a C6 substituent has been validated in the development of dual FLT3/CDK4 inhibitors, with the optimized clinical candidate 23k demonstrating IC50 values of 11 nM (FLT3) and 7 nM (CDK4) in enzymatic assays, and 67% tumor growth inhibition in the MV4-11 xenograft model at 200 mg/kg [1]. Critically, the synthetic route to this chemotype utilizes 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS 1150617-56-3) as the key intermediate, which is elaborated via Suzuki coupling at C6 to install the pyrimidine moiety . The target compound (CAS 2007915-41-3) provides this identical core scaffold pre-functionalized with the 3-amine, enabling an alternative convergent route where the 3-amine can be directly derivatized (via Buchwald-Hartwig coupling, reductive amination, or amide formation) simultaneously with or independently of C6 elaboration. This contrasts with the des-amino analog (CAS 1150617-56-3), which lacks the 3-position functional handle and thus requires de novo installation of nitrogen functionality at a later stage . In the broader pyrazolo[4,3-b]pyridine class, the 3-amine motif is a conserved pharmacophoric element for ATP-site hinge binding, as evidenced by its presence in the advanced mGlu4 PAM VU0418506 (EC50 = 68 nM at hmGlu4) [2].

FLT3/CDK4 dual inhibition Acute myeloid leukemia Kinase inhibitor design

Synthetic Tractability: C6-Bromine as a Universal Pd-Catalyzed Cross-Coupling Handle for Library Synthesis

The C6-bromine atom in the target compound is positioned on the pyridine ring of the pyrazolo[4,3-b]pyridine system, making it electronically activated for oxidative addition with Pd(0) catalysts, enabling Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi couplings [1]. This contrasts with the 3-amine position, which requires protection before coupling or alternative strategies. In the pyrazolo[4,3-b]pyridine scaffold class, copper-mediated intramolecular C-N cross-coupling methodologies have been established for constructing the core, with brominated intermediates serving as key substrates for subsequent Pd-catalyzed diversification [2]. The target compound, with its pre-installed bromine at C6, is directly compatible with these established protocols. A relevant comparative scenario is provided by 6-bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine (CAS 1256794-18-9), which places a methyl group at C3 instead of an amine; while this compound can also undergo C6 cross-coupling, the C3-methyl cannot participate in hydrogen bonding with kinase hinge residues, limiting its utility as a direct pharmacophore precursor . The C3-amine of the target compound, by contrast, can serve as the hinge-binding anchor in elaborated kinase inhibitors or be further functionalized via reductive amination, amide coupling, or Buchwald-Hartwig arylation to explore diverse vectors from the 3-position [3].

Cross-coupling chemistry Library synthesis Parallel medicinal chemistry

High-Value Application Scenarios for 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine Based on Quantified Differentiation Evidence


Parallel Library Synthesis for FLT3/CDK4 Dual Inhibitor Lead Optimization Programs

Medicinal chemistry teams pursuing FLT3-mutant acute myeloid leukemia (AML) or other CDK4-dependent cancers can utilize this compound as a central intermediate for generating two-dimensional compound libraries. The C6-bromine enables rapid Suzuki coupling with diverse (hetero)aryl boronic acids to explore vectors extending toward the solvent-exposed region of the kinase, while the C3-amine provides an anchor point for amide, urea, or sulfonamide formation to probe the ribose pocket. This strategy mirrors the route that produced lead compound 23k (FLT3 IC50 = 11 nM, CDK4 IC50 = 7 nM; MV4-11 xenograft TGI = 67% at 200 mg/kg) but with the added advantage of simultaneous C3 exploration [1]. The compound's compliance with lead-like property space (MW 227.06, XLogP 0.9) ensures that elaborated products are likely to remain within drug-like bounds [2].

Kinase Hinge-Binder Fragment Library Construction via C6 Diversification

The 3-amino-1-methyl-pyrazolo[4,3-b]pyridine core, with its pre-organized hydrogen-bond donor/acceptor pattern (HBD 1, HBA 3) and zero rotatable bonds, represents a rigid, fragment-sized hinge-binding motif [2]. Procurement of the C6-bromo variant enables a single-step Suzuki coupling campaign to generate a focused fragment library of 50-200 members for screening against the kinome. The N1-methyl group eliminates the need for tautomer control strategies during SPR or X-ray crystallography fragment screening, improving hit validation efficiency compared to libraries built from the N1-unsubstituted analog (CAS 1211516-09-4). The bromine mass (79/81 Da) also provides a convenient isotopic signature for mass spectrometry-based hit confirmation [3].

Convergent Synthesis of Bis-Functionalized Kinase Probes for Chemical Biology Applications

For teams developing chemical probes (e.g., PROTACs, affinity chromatography ligands, or fluorescent probes), the target compound enables a convergent synthetic approach: the C3-amine can be functionalized with a polyethylene glycol (PEG) linker terminating in an E3 ligase ligand (for PROTACs) or biotin/fluorophore (for probe molecules), while the C6-bromine is simultaneously or sequentially elaborated with the kinase-recognition element via Suzuki coupling . This orthogonal reactivity eliminates the need for protective group strategies that typically accompany mono-functionalized scaffolds, reducing the synthetic step count for a representative PROTAC molecule from 8-10 steps (starting from des-bromo scaffold requiring halogenation) to 5-6 steps [1].

Replacement of Multi-Step Custom Synthesis Intermediates in Outsourced Medicinal Chemistry Campaigns

Contract research organizations (CROs) and pharmaceutical outsourcing teams can use this compound as a cost-effective, commercially available replacement for custom-synthesized intermediates. The compound's CAS registration (2007915-41-3) and availability from multiple reputable vendors at 95-98% purity ensure supply chain reliability and batch-to-batch reproducibility. Compared to commissioning a custom synthesis of a specific 6-aryl-3-amido-pyrazolopyridine (which typically requires 4-6 weeks and $2,000-5,000 for 1-5 g scale), the two-step diversification from this common intermediate can deliver the same final compound in 1-2 weeks at a fraction of the cost, with the added benefit of generating structurally related analogs in parallel from the same precursor lot [2].

Quote Request

Request a Quote for 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.